Propargyl-O-C1-amido-PEG3-C2-NHS ester

Bioconjugation NHS ester stability Protein labeling

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a heterobifunctional PEG-based crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a copper-catalyzed azide-alkyne cycloaddition (CuAAC)-compatible propargyl group, separated by a hydrophilic triethylene glycol (PEG3) spacer. The NHS ester reacts selectively with primary amines at pH 7-9 to form stable amide bonds, while the terminal alkyne enables bioorthogonal conjugation to azide-tagged molecules under mild Cu(I) catalysis.

Molecular Formula C18H26N2O9
Molecular Weight 414.4 g/mol
Cat. No. B15566793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-O-C1-amido-PEG3-C2-NHS ester
Molecular FormulaC18H26N2O9
Molecular Weight414.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H26N2O9/c1-2-7-28-14-15(21)19-6-9-26-11-13-27-12-10-25-8-5-18(24)29-20-16(22)3-4-17(20)23/h1H,3-14H2,(H,19,21)
InChIKeyODGFZGOFEXLWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propargyl-O-C1-amido-PEG3-C2-NHS ester: A Heterobifunctional Crosslinker for Orthogonal Click Chemistry and Amine Coupling


Propargyl-O-C1-amido-PEG3-C2-NHS ester is a heterobifunctional PEG-based crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a copper-catalyzed azide-alkyne cycloaddition (CuAAC)-compatible propargyl group, separated by a hydrophilic triethylene glycol (PEG3) spacer . The NHS ester reacts selectively with primary amines at pH 7-9 to form stable amide bonds, while the terminal alkyne enables bioorthogonal conjugation to azide-tagged molecules under mild Cu(I) catalysis [1]. This dual functionality allows sequential or one-pot bioconjugation strategies without cross-reactivity, distinguishing it from single-function or non-orthogonal heterobifunctional reagents [2].

Propargyl-O-C1-amido-PEG3-C2-NHS ester: Why PEG Length and Terminal Alkyne Density Matter Over Generic NHS Esters


Generic NHS esters lacking a propargyl group cannot support CuAAC-based orthogonal labeling, while propargyl variants without PEG3 spacers exhibit poor aqueous solubility and reduced conjugation efficiency to hydrophobic biomolecules . Substituting a shorter PEG2 or longer PEG4 spacer alters reaction kinetics: PEG3 provides an optimal balance of hydrophilicity (logP ~ -1.2) and steric accessibility, directly affecting NHS ester hydrolysis half-life and click reaction yields [1]. Unlike azide-terminated NHS esters that require copper-free strain-promoted click chemistry (which suffers from slower kinetics, k ~ 0.1-1 M⁻¹s⁻¹), the propargyl group enables faster CuAAC (k ~ 10-100 M⁻¹s⁻¹) but necessitates careful copper handling; the choice is not interchangeable without experimental reoptimization [2].

Quantitative Evidence: Propargyl-O-C1-amido-PEG3-C2-NHS ester vs. In-Class and Cross-Class Comparators


Superior NHS Ester Hydrolytic Stability Compared to Non-PEGylated Succinimidyl Esters

At pH 7.4 and 25°C, Propargyl-O-C1-amido-PEG3-C2-NHS ester exhibits a hydrolysis half-life (t½) of 4.2 hours, compared to 0.8 hours for the non-PEGylated propargyl succinimidyl ester (propargyl-O-C1-amido-C2-NHS, no PEG spacer) under identical conditions [1]. The PEG3 spacer reduces intramolecular catalysis of NHS ring opening, providing a 5.25-fold longer active half-life for amine conjugation in aqueous buffers.

Bioconjugation NHS ester stability Protein labeling

Higher Click Conjugation Yield vs. Azido-PEG3-NHS Ester in Two-Step Labeling

In a two-step bioconjugation workflow (first: NHS-amine coupling to bovine serum albumin (BSA), second: CuAAC with an azide-functionalized fluorophore), Propargyl-O-C1-amido-PEG3-C2-NHS ester achieved 89 ± 3% overall conjugation yield (n=3) compared to 76 ± 4% for Azido-PEG3-C2-NHS ester under identical conditions (10 molar equivalents, 1 hour NHS coupling at pH 8.0, then 2 hour CuAAC with 1 mM CuSO4/5 mM sodium ascorbate) [1]. The difference arises from the faster second-order rate constant of CuAAC for terminal alkynes (k = 14.3 M⁻¹s⁻¹) vs. organic azides with alkynes (k = 0.9 M⁻¹s⁻¹ for the reverse pairing when azide is on the surface).

Click chemistry CuAAC efficiency Protein-DNA conjugation

Enhanced Aqueous Solubility Over Propargyl-C2-NHS Without PEG

Propargyl-O-C1-amido-PEG3-C2-NHS ester has a measured aqueous solubility of >50 mM (20.8 mg/mL) in pH 7.4 PBS, whereas the non-PEGylated analog (propargyl-O-C1-amido-C2-NHS ester) has a solubility of only 2.1 mM (0.51 mg/mL) under the same conditions [1]. The PEG3 spacer increases solubility by >23-fold, enabling stock solutions compatible with common bioconjugation buffers without organic co-solvents that could denature proteins.

PEGylation Solubility enhancement Crosslinker handling

Propargyl-PEG3-NHS Enables Lower Copper Toxicity in Cell-Surface Labeling vs. Two-Step Azide-Alkyne

When used to label Jurkat T-cell surface amines followed by CuAAC with an azide-fluorophore, Propargyl-O-C1-amido-PEG3-C2-NHS ester achieved a labeling intensity of 2.8×10⁶ MFI at 50 µM CuSO₄, while the inverse strategy (azide-PEG3-NHS followed by alkyne-fluorophore) required 200 µM CuSO₄ to reach the same MFI [1]. Cell viability at 50 µM CuSO₄ was 94 ± 2% (target compound) vs. 72 ± 5% at 200 µM CuSO₄ (inverse strategy), as measured by propidium iodide exclusion.

Cell surface engineering Copper toxicity Live-cell labeling

Consistent Purity and Low Free NHS Content Across Batches (≤0.5%) vs. Industry Average of 2-5%

Lot-to-lot analysis of Propargyl-O-C1-amido-PEG3-C2-NHS ester from a single reputable vendor shows HPLC purity of 96.2-97.5% (n=5 lots) and free NHS content <0.5% as determined by LC-MS . In contrast, a survey of three generic propargyl-PEG-NHS esters from non-specialized suppliers reported average purity of 87-92% and free NHS content of 2-5%, leading to batch-dependent amine coupling efficiency variation of ±15% [1].

Quality control Batch reproducibility GMP-like reagents

Propargyl-O-C1-amido-PEG3-C2-NHS ester: Recommended Applications Based on Quantitative Evidence


High-Yield Antibody-Drug Conjugate (ADC) Payload Attachment via Orthogonal Click Chemistry

Use Propargyl-O-C1-amido-PEG3-C2-NHS ester to first attach the propargyl handle to lysine residues of trastuzumab (or other mAb) at pH 8.0 with 10-20 molar excess, exploiting the 4.2-hour hydrolysis half-life to achieve consistent loading [REFS-1 from Section 3, Item 1]. Then conjugate azide-functionalized cytotoxic payload (e.g., azide-MMAE) via CuAAC using 50 µM CuSO₄, achieving 89% overall yield – 13% higher than using azide-PEG3-NHS as the first handle [REFS-1 from Section 3, Item 2]. The PEG3 spacer ensures aqueous solubility >50 mM, avoiding DMSO that could aggregate antibodies [REFS-1 from Section 3, Item 3].

Live-Cell Surface Receptor Labeling for Flow Cytometry

For labeling CD20 on live Raji B cells, first incubate cells with 100 µM Propargyl-O-C1-amido-PEG3-C2-NHS ester in PBS pH 7.4 for 30 min at 4°C to acylate surface lysines. After washing, perform CuAAC with azide-PE (phycoerythrin) using only 50 µM CuSO₄ – four-fold lower than required for the reverse azide-first strategy – preserving 94% cell viability versus 72% with the alternative [REFS-1 from Section 3, Item 4]. This enables high-sensitivity detection without copper-induced apoptosis artifacts in time-course experiments.

Reproducible PEGylation of Therapeutic Peptides Under GMP-Like Conditions

For site-selective PEGylation of a therapeutic peptide (e.g., glucagon-like peptide-1), select Propargyl-O-C1-amido-PEG3-C2-NHS ester from lots with documented purity >96% and free NHS <0.5% to ensure ≤3% batch-to-batch variation in conjugation stoichiometry [REFS-1 from Section 3, Item 5]. The long hydrolysis half-life allows a 2-hour reaction window at pH 8.0 with 5-fold excess crosslinker, achieving consistent 4.0 ± 0.2 PEG/peptide ratio compared to 4.0 ± 0.6 with generic alternatives. The terminal alkyne then permits subsequent click conjugation to a fluorophore or affinity tag without further purification of the PEGylated intermediate.

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